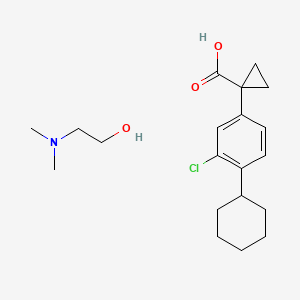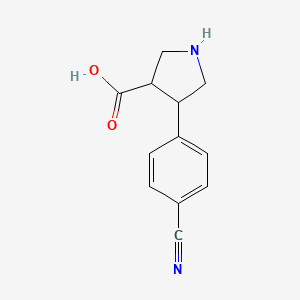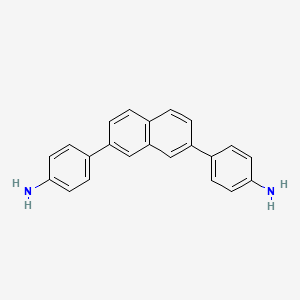
4,4'-(Naphthalene-2,7-diyl)dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Naphthalene-2,7-diyl)dianiline is an organic compound with the molecular formula C₂₂H₁₈N₂ It is characterized by the presence of two aniline groups attached to a naphthalene core at the 2 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Naphthalene-2,7-diyl)dianiline typically involves the reaction of 2,7-dibromonaphthalene with aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Naphthalene-2,7-diyl)dianiline may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction conditions, leading to a more consistent product quality.
化学反応の分析
Types of Reactions
4,4’-(Naphthalene-2,7-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4,4’-(Naphthalene-2,7-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.
作用機序
The mechanism of action of 4,4’-(Naphthalene-2,7-diyl)dianiline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- 4,4’-(Naphthalene-1,4-diyl)dianiline
- 4,4’-(Naphthalene-2,6-diyl)dianiline
- 4,4’-(Naphthalene-1,8-diyl)dianiline
Uniqueness
4,4’-(Naphthalene-2,7-diyl)dianiline is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring precise molecular interactions, such as in the design of fluorescent probes and anticancer agents.
特性
分子式 |
C22H18N2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
4-[7-(4-aminophenyl)naphthalen-2-yl]aniline |
InChI |
InChI=1S/C22H18N2/c23-21-9-5-15(6-10-21)18-3-1-17-2-4-19(14-20(17)13-18)16-7-11-22(24)12-8-16/h1-14H,23-24H2 |
InChIキー |
INAZOHOKEOYQLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene](/img/structure/B15343139.png)
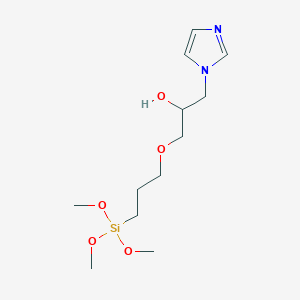
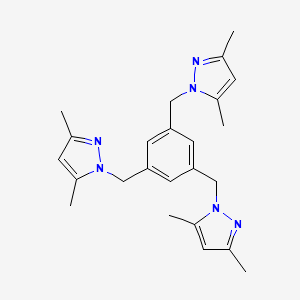
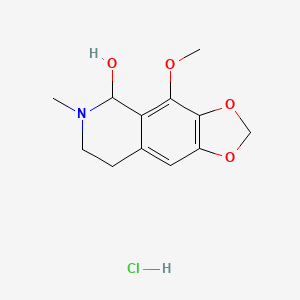


![Methyl 5-[(3-chloropyridin-2-yl)amino]-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate](/img/structure/B15343185.png)
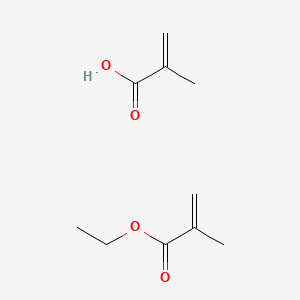
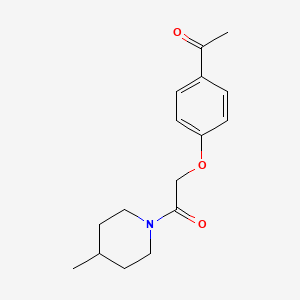
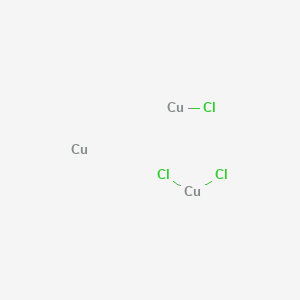
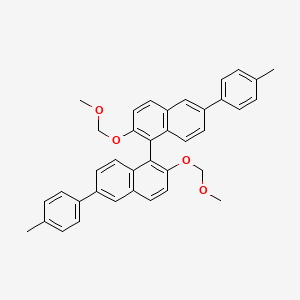
![Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B15343227.png)
